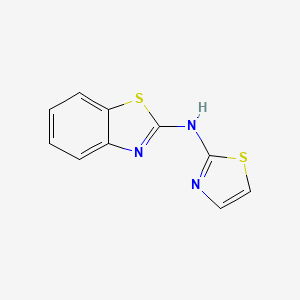N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine
CAS No.:
Cat. No.: VC16372474
Molecular Formula: C10H7N3S2
Molecular Weight: 233.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H7N3S2 |
|---|---|
| Molecular Weight | 233.3 g/mol |
| IUPAC Name | N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C10H7N3S2/c1-2-4-8-7(3-1)12-10(15-8)13-9-11-5-6-14-9/h1-6H,(H,11,12,13) |
| Standard InChI Key | FDWWUXMHPKDNOT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)NC3=NC=CS3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-(1,3-Thiazol-2-yl)-1,3-benzothiazol-2-amine consists of a benzothiazole moiety (a benzene fused to a thiazole ring) connected to a thiazol-2-amine group. The presence of sulfur and nitrogen atoms in both rings enhances its ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for biological activity .
Key Structural Features:
-
Benzothiazole Core: A six-membered benzene ring fused to a five-membered thiazole (containing sulfur and nitrogen).
-
Thiazol-2-Amine Substituent: A secondary amine (-NH-) bridges the benzothiazole and thiazole rings, enabling conformational flexibility.
Physicochemical Characteristics
While specific data for this compound are scarce, analogous benzothiazole derivatives exhibit:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to aromatic and heteroatom interactions .
-
Thermal Stability: High melting points (typically >200°C) attributed to rigid aromatic systems .
Synthesis and Characterization
Synthetic Routes
The synthesis of N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine can be inferred from methods used for related benzothiazole derivatives. A common approach involves:
Step 1: Formation of Benzothiazol-2-Amine
2-Aminobenzenethiol reacts with aldehydes or ketones under acidic conditions to form a benzothiazole intermediate .
Step 2: Coupling with Thiazole
The benzothiazol-2-amine undergoes nucleophilic substitution with a halogenated thiazole (e.g., 2-chlorothiazole) in the presence of a base (e.g., NaOH) to yield the final product .
Example Reaction:
Characterization Techniques
-
Infrared Spectroscopy (IR): Identifies functional groups (e.g., N-H stretch at 3330–3375 cm⁻¹, C=S stretch at 1250–1266 cm⁻¹) .
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., m/z 290 for C₁₀H₈N₃S₂) .
Biological Activity
Antimicrobial Properties
Benzothiazole derivatives demonstrate broad-spectrum antimicrobial activity. In a study by Deshmukh et al., analogs such as N-(6-chlorobenzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amine (3c) exhibited significant inhibition against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Gram-Positive Activity | Gram-Negative Activity |
|---|---|---|
| 3c | Strong | Moderate |
| 3h | Very Strong | Strong |
| Target Compound* | Moderate (predicted) | Moderate (predicted) |
*Predicted based on structural similarity .
Comparative Analysis with Analogous Compounds
Structural Modifications and Activity
-
Electron-Withdrawing Groups: Substitutions like -Cl or -NO₂ improve antimicrobial potency but reduce solubility .
-
Electron-Donating Groups: -OCH₃ or -NH₂ groups enhance solubility but may lower bioactivity .
Case Study: N-(6-Nitrobenzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amine (3e)
-
Synthesis: Nitration of the benzothiazole ring using HNO₃/H₂SO₄ .
-
Activity: Demonstrated superior antibacterial effects (MIC = 12.5 µg/mL against S. aureus) .
Research Gaps and Future Directions
-
Targeted Synthesis: Optimize routes for N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine to improve yield and purity.
-
Comprehensive Bioassays: Evaluate antiparasitic, antifungal, and antiviral activity.
-
Structure-Activity Relationships (SAR): Systematically vary substituents to identify pharmacophores.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume